molecular formula C17H24N4O B2687656 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide CAS No. 2034536-93-9

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B2687656
CAS No.: 2034536-93-9
M. Wt: 300.406
InChI Key: BZKQPLFNPJXDTC-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a quinazoline ring, a piperidine ring, and a cyclopropane carboxamide group, making it a unique structure with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide typically involves the reaction of 5,6,7,8-tetrahydroquinazoline derivatives with piperidine and cyclopropanecarboxylic acid. One common method involves the use of α-aminoamidines as reagents, which react with bis-benzylidene cyclohexanones under mild conditions to yield the desired tetrahydroquinazoline derivatives . The reaction is characterized by excellent yields and easy workup, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives with reduced functional groups.

Scientific Research Applications

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are essential for the survival of Mycobacterium tuberculosis . Additionally, it exhibits high binding affinity toward FAD-containing oxidoreductase DprE1 (Mt DprE1), making it a promising candidate for antitubercular drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide stands out due to its unique combination of a quinazoline ring, a piperidine ring, and a cyclopropane carboxamide group. This structure imparts distinct biological activities and makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c22-17(12-5-6-12)20-13-7-9-21(10-8-13)16-14-3-1-2-4-15(14)18-11-19-16/h11-13H,1-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKQPLFNPJXDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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